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D-Mannose-1,6-13C2

Cat. No.: B1161255
M. Wt: 182.14
Attention: For research use only. Not for human or veterinary use.
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Description

D-Mannose-1,6-13C2 is a stable, heavy isotope-labeled form of D-Mannose, where two carbon atoms at the 1 and 6 positions are replaced with 13C. This compound serves as a critical biochemical tool for tracing metabolic fluxes and investigating glycosylation pathways in living systems using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Researchers utilize this labeled mannose to quantitatively study the metabolic origins of mannose in glycoproteins, a process vital for proper protein function . In metabolic research, this compound is used to delineate the contribution of exogenous mannose versus glucose to the synthesis of N-glycans. Studies have shown that exogenous mannose is incorporated into N-glycans much more efficiently than mannose derived from glucose, a finding crucial for developing therapeutic strategies for congenital disorders of glycosylation (CDG) . The compound allows for precise tracking, helping scientists understand how mannose is utilized in central carbon metabolism, as it can be phosphorylated by hexokinase and enter glycolysis or be converted to fructose-6-phosphate via phosphomannose isomerase (PMI) . This product is intended for research applications only. It is not for use in diagnostic or therapeutic procedures. This compound is supplied with a guaranteed high level of isotopic enrichment and chemical purity. Researchers should handle the product with care, using appropriate laboratory safety practices.

Properties

Molecular Formula

¹³C₂C₄H₁₂O₆

Molecular Weight

182.14

Origin of Product

United States

Synthesis and Derivatization of D Mannose 1,6 13c2

Chemoenzymatic Synthesis Methodologies for Site-Specific Carbon-13 Incorporation

Chemoenzymatic synthesis, which leverages the high selectivity of enzymes alongside the versatility of chemical reactions, is a preferred route for producing complex isotopically labeled molecules like D-Mannose-1,6-13C2. This approach allows for the precise installation of ¹³C atoms at the desired C-1 and C-6 positions.

The dual labeling of D-mannose at the C-1 and C-6 positions is a multi-step process that often begins with smaller, commercially available ¹³C-labeled precursors. A common and efficient strategy involves the enzymatic condensation of two simpler labeled units.

One established method utilizes a tandem enzymatic reaction involving fructose-1,6-bisphosphate aldolase (B8822740) and phosphomannose isomerase. The synthesis can be initiated from [¹³C]formaldehyde and [¹³C]dihydroxyacetone phosphate (B84403) (DHAP), or precursors that can be converted into these molecules. For instance, a reaction can be designed using [¹³C]dihydroxyacetone and a three-carbon aldehyde phosphate, where one or both precursors are ¹³C-labeled at the appropriate positions to yield the desired D-Mannose-1,6-¹³C₂.

A prominent chemoenzymatic route starts with D-[1-¹³C]glucose, which is first converted to D-[1-¹³C]glucosamine. This labeled glucosamine (B1671600) is then subjected to a deamination reaction that results in the formation of D-[1-¹³C]mannose. To achieve the dual C-1 and C-6 labeling, a starting material like D-glucose-1,6-¹³C₂ would be used, following a similar reaction pathway. The enzymatic steps are crucial as they proceed with high stereospecificity, ensuring the correct D-mannose configuration is obtained.

In synthetic pathways that involve chemical modifications, the selective protection of hydroxyl groups is paramount to prevent unwanted side reactions. Carbohydrate chemistry relies heavily on the use of protecting groups to mask the reactivity of certain hydroxyls while others are modified.

For mannose, common strategies involve the formation of acetal (B89532) or ketal protecting groups, such as isopropylidene or benzylidene acetals, which can selectively protect vicinal diols. For example, the reaction of D-mannose with acetone (B3395972) can form 2,3:5,6-di-O-isopropylidene-D-mannofuranose, leaving the C-1 hydroxyl free for modification. To specifically target the C-6 position while leaving C-1 available, a different set of protecting groups and reaction sequences is required. This often involves multiple steps of protection, modification, and subsequent deprotection.

The final deprotection step is critical for yielding the target compound. The choice of method depends on the protecting groups used. For instance, acid-catalyzed hydrolysis is used to remove acetal groups, while hydrogenolysis (catalytic hydrogenation) is employed for the cleavage of benzyl (B1604629) ethers. The conditions for these reactions must be carefully controlled to avoid isomerization or degradation of the final labeled mannose product.

Strategies for Carbon-1 and Carbon-6 Labeling

Synthesis of Labeled D-Mannose Derivatives and Analogs for Research Probes

D-Mannose-1,6-¹³C₂ serves as a valuable building block for creating more complex molecular probes. These labeled derivatives are essential for investigating the role of mannose in biological systems, such as in the assembly of glycans and the study of carbohydrate-protein interactions.

The incorporation of D-Mannose-1,6-¹³C₂ into oligosaccharides allows researchers to study the structure, dynamics, and interactions of these complex carbohydrates. Using NMR, the ¹³C labels act as sensitive probes, reporting on the local environment and conformation around the specific glycosidic linkages (e.g., α-1,2, α-1,3, α-1,6).

Synthesis of these labeled oligosaccharides is often achieved using glycosyltransferases, enzymes that catalyze the formation of glycosidic bonds with high regioselectivity and stereoselectivity. The labeled mannose must first be converted into an activated sugar nucleotide donor, such as GDP-[1,6-¹³C₂]mannose. This labeled donor is then used by a specific mannosyltransferase to transfer the labeled mannose unit onto a suitable acceptor molecule, elongating the oligosaccharide chain with the desired linkage.

Sugar nucleotides are the activated monosaccharide donors used in the biosynthesis of most glycoconjugates. The synthesis of GDP-mannose labeled at the C-6 position (from a C-1 and C-6 labeled precursor) is a key step for creating probes to study the mechanisms of mannosyltransferases.

The typical synthetic route involves several enzymatic steps:

Phosphorylation: D-Mannose-1,6-¹³C₂ is first phosphorylated at the C-6 position by hexokinase to yield D-mannose-6-phosphate-1,6-¹³C₂.

Isomerization: The phosphate group is then moved to the C-1 position by phosphomannomutase to form D-mannose-1-phosphate-1,6-¹³C₂.

Activation: Finally, GDP-mannose pyrophosphorylase (GDP-MP) catalyzes the reaction of the labeled mannose-1-phosphate with guanosine (B1672433) triphosphate (GTP) to produce GDP-D-mannose-1,6-¹³C₂.

This labeled sugar nucleotide can then be used in enzymatic assays to monitor the transfer of the labeled mannose residue to an acceptor substrate, providing detailed mechanistic insights into the enzyme's function.

Mannose-Containing Oligosaccharides with Specific Glycosidic Linkages

Chromatographic and Spectroscopic Methods for Purification and Isotopic Enrichment Verification

Following synthesis, rigorous purification and characterization are mandatory to ensure the chemical and isotopic integrity of D-Mannose-1,6-¹³C₂ and its derivatives.

Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) is the primary method for purifying the labeled compounds. Depending on the derivative, different HPLC techniques are employed.

Anion-exchange chromatography is highly effective for separating charged species like sugar phosphates and sugar nucleotides (e.g., GDP-mannose).

Reversed-phase chromatography can be used for derivatives with hydrophobic protecting groups.

Size-exclusion chromatography is useful for purifying larger oligosaccharides.

Spectroscopic and Spectrometric Verification: A combination of mass spectrometry and NMR spectroscopy is used to confirm the identity and isotopic enrichment of the final product.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compound. The mass difference between the labeled and unlabeled compound directly corresponds to the number of incorporated ¹³C isotopes. For D-Mannose-1,6-¹³C₂, the molecular mass will be approximately 2 atomic mass units higher than that of natural abundance mannose.

The table below summarizes typical analytical data used for the verification of a successfully synthesized ¹³C-labeled mannose derivative.

Analysis Technique Parameter Expected Observation for D-Mannose-1,6-¹³C₂
Mass Spectrometry Molecular Ion Peak (M+H)⁺~183.07 g/mol (compared to ~181.07 g/mol for unlabeled mannose)
¹³C-NMR Spectroscopy Signal IntensityDramatically enhanced signals for C-1 and C-6 carbons.
Chemical Shift (δ)Specific shifts confirming the anomeric carbon (C-1) and primary alcohol carbon (C-6). For α-D-Mannopyranose, C-1 is ~94 ppm and C-6 is ~62 ppm.
Isotopic EnrichmentIntegration of ¹³C signals relative to an internal standard allows for quantification of enrichment, typically >98%.

Advanced Analytical Methodologies Employing D Mannose 1,6 13c2

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The presence of ¹³C nuclei at the terminal positions of the D-mannose carbon chain in D-Mannose-1,6-13C2 enhances its utility in numerous NMR experiments, providing detailed insights that are often inaccessible with unlabeled or uniformly labeled compounds.

High-Resolution Carbon-13 NMR for Structural Elucidation

High-resolution ¹³C NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. In the case of this compound, the specific labeling at C1 and C6 provides distinct and easily identifiable signals. In a decoupled 1D ¹³C-NMR spectrum, the anomeric carbon (C1) appears as a doublet due to the presence of both α and β anomers in solution, while the C6 carbon presents as a single peak. frontiersin.orgresearchgate.net This clear distinction is invaluable for confirming the identity and purity of the labeled compound and for tracking its conversion into other products.

For instance, in an aqueous solution, the ¹³C NMR spectrum of D-[1,6-¹³C₂]mannose shows characteristic signals for the labeled positions. The chemical shifts for the anomeric carbon (C1) are observed as a doublet, representing the α and β forms, while the C6 carbon gives a distinct singlet.

¹³C NMR Chemical Shifts for D-[1,6-¹³C₂]mannose
Carbon PositionAnomerChemical Shift (ppm)
C1α94.46
β94.09
C6-61.46

Data sourced from Kopp et al. (2019) and Broger et al. (2019). frontiersin.orgresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

Multidimensional Correlation Experiments (e.g., NOESY, ROESY, J-HMBC, DARR)

Multidimensional correlation experiments are essential for determining the three-dimensional structure and conformation of molecules in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons, providing distance constraints for structural analysis. In oligosaccharides containing this compound, NOESY and ROESY can be used to determine the spatial arrangement of the mannose unit relative to other residues. nih.gov The specific labeling can aid in resolving spectral overlap, particularly in complex biomolecules.

Heteronuclear Multiple Bond Correlation (HMBC): J-HMBC experiments detect long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for determining glycosidic linkages in oligosaccharides. For a disaccharide containing a this compound unit, a J-HMBC experiment could show correlations between the anomeric proton (H1') of the mannose unit and the carbon atom of the adjacent sugar residue it is linked to, and vice-versa. acs.org

Dipolar-Assisted Rotational Resonance (DARR): DARR is a solid-state NMR technique used to reintroduce dipolar couplings between carbon nuclei, allowing for the measurement of internuclear distances. In studies of carbohydrate-protein interactions, DARR can be used to identify the binding interface. For example, in a complex of a protein with this compound, DARR experiments could reveal intermolecular cross-peaks between the C1 and C6 signals of mannose and the signals of amino acid residues at the binding site. rsc.orgnih.gov

Quantitative Analysis of Isotopic Enrichment and Positional Distribution by NMR

NMR spectroscopy provides a non-destructive method for the quantitative analysis of isotopic enrichment and the positional distribution of labels. For this compound, both ¹H and ¹³C NMR can be utilized for this purpose.

In ¹H NMR, the protons attached to the ¹³C-labeled carbons (H1 and H6) will appear as doublets due to one-bond ¹H-¹³C coupling, flanked by a central singlet from the molecules with ¹²C at that position. The relative integration of the satellite peaks to the central peak allows for the determination of ¹³C enrichment at that specific position. oup.com

In ¹³C NMR, direct integration of the signals for C1 and C6, relative to a known internal standard or to the signals of unlabeled carbons in the molecule (if present), can provide a quantitative measure of enrichment. frontiersin.orgresearchgate.net This is crucial for metabolic flux analysis where the incorporation of the labeled carbons into various metabolites is tracked over time.

A rapid approach for quantifying ¹³C enriched molecules involves one-dimensional (1D) ¹H NMR. By comparing experiments with and without ¹³C decoupling, the fractional ¹³C enrichment can be indirectly measured, offering increased sensitivity for detection. nih.gov

Conformational Analysis using Carbon-13-Carbon-13 Spin-Coupling Constants and Karplus-Type Relationships

The measurement of scalar spin-spin coupling constants (J-couplings) is a powerful tool for conformational analysis. In ¹³C-labeled molecules, both homonuclear (¹³C-¹³C) and heteronuclear (¹H-¹³C) J-couplings provide valuable information about dihedral angles.

While this compound does not have contiguous ¹³C labels, it can be incorporated into larger molecules where it is adjacent to another ¹³C-labeled moiety. The magnitude of the one-bond (¹J_CC_), two-bond (²J_CC_), and three-bond (³J_CC_) coupling constants are dependent on the geometry of the bond path. Karplus-type relationships correlate the magnitude of three-bond coupling constants to the intervening dihedral angle. nih.govrsc.org For example, in a disaccharide where this compound is linked to a ¹³C-labeled sugar, the ³J_C1',C_x_ coupling across the glycosidic bond can provide information about the ψ torsional angle. acs.org Similarly, heteronuclear coupling constants like ³J_H1',C6_ and ³J_C1',H6_ can be used to define the conformation around the glycosidic linkage. acs.orgnih.gov

Exemplary Transglycosidic J-Coupling Constants in a Mannose-Containing Disaccharide
Coupling ConstantTypical Value (Hz)Associated Torsional Angle
³J(H1′,C6)~3.9φ (H1'-C1'-O6-C6)
³J(C1′,H6R)~3.1ψ (C1'-O6-C6-H6R)
³J(C1′,H6S)~2.7ψ (C1'-O6-C6-H6S)

Data based on a [1′,6-¹³C₂] labeled disaccharide, demonstrating the utility of such labeling for conformational analysis. acs.orgnih.gov

In Vivo and In Situ NMR for Dynamic Biochemical Process Monitoring

A significant application of this compound is in the real-time monitoring of biochemical pathways within living cells (in vivo) or in cell extracts (in situ). The ¹³C label acts as a tracer, allowing for the observation of its metabolic fate.

For example, D-[1,6-¹³C₂]mannose has been used to monitor a cell-free enzymatic cascade for the production of lactic acid. By acquiring a time-course of 1D ¹³C-NMR spectra, the consumption of D-mannose and the appearance of intermediates and the final product can be tracked. The distinct chemical shifts of the C1 and C6 labels in the different metabolites allow for the elucidation of the reaction pathway and the analysis of metabolic flux. frontiersin.orgresearchgate.netmdpi.com

Similarly, the structurally related [1,6-¹³C₂]glucose has been infused to study cerebral metabolic compartmentation in vivo. The incorporation of the ¹³C labels into downstream metabolites like glutamate (B1630785) and glutamine can be monitored by in vivo ¹³C MRS, providing quantitative information on metabolic fluxes in different cell types, such as neurons and glia. google.comnih.gov These studies highlight the potential of this compound as a tracer for investigating mannose metabolism in living systems.

Mass Spectrometry (MS) Applications

Mass spectrometry, a highly sensitive analytical technique, is central to the utility of this compound. By measuring the mass-to-charge ratio of ions, MS can distinguish between unlabeled (endogenous) molecules and their 13C-labeled counterparts introduced into a biological system. This capability underpins its use in metabolite profiling, complex mixture analysis, and metabolic flux determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and semi-volatile compounds. In the context of metabolomics, this compound is utilized as an internal standard and a tracer to study metabolic pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). google.com

In a typical GC-MS workflow for metabolite profiling, a biological sample is first subjected to chemical derivatization to increase the volatility of the analytes, including sugars like mannose. The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer for ionization and detection.

When this compound is introduced into cell cultures or organisms, its metabolism can be tracked by analyzing the isotopic enrichment in downstream metabolites. For instance, the metabolism of D-(1,6-13C2)glucose through glycolysis results in the formation of lactate (B86563) isotopologues that can be distinguished by GC-MS, providing a measure of glycolytic activity. google.com The specific labeling at the C1 and C6 positions is crucial for differentiating between metabolic routes.

Key Research Findings from GC-MS Studies:

GC-MS analysis can distinguish between lactate methyl groups derived from the C1 and C6 positions of labeled glucose, offering a method to measure the relative activities of glycolysis and the PPP. google.com

The fragmentation patterns of derivatized monosaccharides in GC-MS can be analyzed to confirm the position of isotopic labels. For example, analysis of [1,2-13C2] D-glucose-methoxime acetate (B1210297) (MOA) derivatives shows characteristic mass shifts in fragment ions, confirming the location of the 13C labels. nih.gov

Below is an interactive data table summarizing common fragments observed in GC-MS analysis of 13C-labeled glucose derivatives, which shares structural similarities with mannose derivatives.

AnalyteFragmentm/z (Unlabeled)m/z ([1,2-13C2])m/z ([U-13C6])
D-Glucose-MOAC1-C2131133Not specified
D-Glucose-MOAC3-C6289Not specified293
D-Glucose-MOAC1-C5Not specifiedM+2M+5

This table is generated based on data for D-glucose derivatives, which are structurally similar to D-mannose derivatives and provide a relevant example of fragmentation analysis in GC-MS. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for analyzing non-volatile and thermally labile compounds in complex biological matrices, such as serum and cell extracts. The use of stable isotope-labeled internal standards, like D-Mannose-13C6, is critical for accurate and reproducible quantification. nih.govnih.gov

In LC-MS analysis, the sample is first separated by high-performance liquid chromatography (HPLC), and the eluent is then introduced into the mass spectrometer. A study focusing on the quantification of D-mannose in human serum utilized D-mannose-13C6 as an internal standard to develop a robust and reproducible LC-MS/MS method. nih.govnih.gov This method demonstrated high accuracy and precision, with inter- and intra-day variations below 2%. nih.govnih.gov The extraction recovery was found to be between 104.1% and 105.5%, and the matrix effect was minimal, ranging from 97.0% to 100.0%. nih.govnih.gov

LC-MS Method Parameters for D-Mannose Analysis:

ParameterValue
HPLC SystemAgilent 1200 series
ColumnSUPELCOGELTM Pb, 6% Crosslinked
Mobile PhaseHPLC water
Flow Rate0.5 mL/min
Temperature80°C
Ionization ModeNegative Ionization Electrospray

This data is based on a validated method for the quantification of D-mannose in human serum. nih.govnih.gov

The high sensitivity and specificity of LC-MS, combined with the use of isotopically labeled standards, allow for the reliable measurement of metabolites even at low concentrations in complex biological samples.

Mass Isotopomer Distribution Analysis (MIDA) for Metabolic Flux Determination

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique that uses stable isotope tracers to quantify the contribution of different metabolic pathways to the synthesis of a particular molecule. By analyzing the distribution of mass isotopomers (molecules of the same chemical formula but with different numbers of isotopic labels), MIDA can provide detailed information about metabolic fluxes.

When cells are cultured with a labeled substrate like this compound, the label is incorporated into various downstream metabolites. The resulting mass isotopomer patterns of these metabolites, as measured by MS, reflect the activity of the metabolic pathways involved.

For example, in a study of the pentose phosphate pathway (PPP) in Penicillium chrysogenum, researchers used [U-13C]gluconate and measured the mass isotopomer distributions of intracellular metabolites to determine the PPP split ratio. asm.org Although this study used a different labeled substrate, the principle of MIDA is directly applicable to experiments using this compound to trace mannose metabolism. The mass isotopomer distributions of key metabolites are measured by LC-MS and then used in a metabolic flux analysis model to estimate the relative rates of different reactions. asm.org

Isotopic Tracing for Nucleotide Sugar Characterization

Isotopic tracing with labeled precursors is a fundamental approach for understanding the biosynthesis of complex molecules like nucleotide sugars. Nucleotide sugars, such as UDP-N-acetylglucosamine (UDP-GlcNAc) and GDP-mannose, are essential building blocks for glycosylation, a critical post-translational modification of proteins and lipids.

By supplying cells with this compound, researchers can trace the incorporation of the 13C label into the mannose moiety of GDP-mannose and other nucleotide sugars. This allows for the elucidation of the biosynthetic pathways and the dynamics of nucleotide sugar metabolism.

A study designed a strategy based on mass isotopomer analysis of stable isotope-labeled nucleotide sugars to trace the cellular biosynthesis and utilization of GlcNAc molecules. researchgate.net In this approach, cells were cultured with 13C-labeled glucose, and the resulting isotopomer ratios of nucleotide sugars like UDP-HexNAc were analyzed by LC-MS. researchgate.net This allowed for the measurement of the UDP-GlcNAc synthesis pathway. researchgate.net A similar strategy using this compound would enable the direct tracing of mannose into the GDP-mannose pool and subsequently into glycoproteins and other glycoconjugates.

Applications in Metabolic Pathway Elucidation and Flux Analysis

Tracing Carbon Flux in Central Carbon Metabolism

Central carbon metabolism, comprising glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, is fundamental to cellular energy production, biosynthesis, and redox balance. The strategic labeling of D-Mannose at the C1 and C6 positions provides a unique tool to probe the relative activities of these interconnected pathways.

D-Mannose enters the glycolytic pathway after being transported into the cell and phosphorylated by hexokinase to form mannose-6-phosphate (B13060355) (M6P). nih.govwikidoc.orgwikipedia.org The enzyme phosphomannose isomerase (PMI) then converts M6P to fructose-6-phosphate (B1210287) (F6P), a key intermediate in glycolysis. nih.govwikipedia.orgnih.gov

When cells are supplied with D-Mannose-1,6-13C2, the F6P formed will be labeled at the C1 and C6 positions. As F6P proceeds through the later stages of glycolysis, the enzyme aldolase (B8822740) cleaves the six-carbon fructose-1,6-bisphosphate molecule into two three-carbon molecules: glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP). The C1, C2, and C3 of F6P form DHAP, while C4, C5, and C6 form GAP.

Consequently, the resulting GAP molecule will contain the 13C label at the position corresponding to the original C6 of mannose, while the DHAP molecule will be labeled at the position corresponding to the original C1. As both DHAP and GAP are ultimately converted to pyruvate (B1213749), the resulting pyruvate pool will be a mixture of molecules labeled at the C1 position (from C6 of mannose) and the C2 position (from C1 of mannose). By analyzing the distribution of these 13C labels (isotopologues) in pyruvate and subsequent metabolites like lactate (B86563) using techniques such as mass spectrometry or NMR spectroscopy, the glycolytic flux can be precisely quantified.

In studies involving gluconeogenesis, the reverse process of glycolysis, tracing the 13C labels from this compound can reveal the extent to which mannose-derived carbons are used to synthesize glucose.

The pyruvate generated from the glycolysis of this compound enters the mitochondria, where it is converted to acetyl-CoA, losing the carbon from the C1 position of pyruvate (which corresponds to C3/C4 of the original mannose) as CO2. The resulting acetyl-CoA, which is labeled at the methyl carbon (from C2 of pyruvate, corresponding to C2/C5 of mannose) and the carbonyl carbon (from C1 of pyruvate, corresponding to C1/C6 of mannose), then enters the TCA cycle.

By tracking the incorporation of these 13C labels into TCA cycle intermediates such as citrate, α-ketoglutarate, succinate, fumarate, and malate, researchers can determine the rate of entry of mannose-derived carbons into the cycle. nih.gov For instance, studies using uniformly labeled [13C6]-glucose have shown that mannose treatment can alter the contribution of glucose to the TCA cycle. elifesciences.org Similarly, this compound allows for the precise tracking of the C1 and C6 carbons, providing detailed insights into the oxidative metabolism within the mitochondria.

MetaboliteOrigin of Carbons from this compoundExpected Labeling Pattern in First Turn of TCA Cycle
PyruvateC1-C2-C3 from DHAP; C4-C5-C6 from GAPMixture of [1-13C]pyruvate and [2-13C]pyruvate
Acetyl-CoAFrom PyruvateLabeled at the carbonyl carbon (from C1/C6 of mannose)
CitrateAcetyl-CoA + OxaloacetateLabeled at C2 (from C1/C6 of mannose)
α-KetoglutarateFrom CitrateLabeled at C1 and/or C5
MalateFrom FumarateSymmetrically labeled at C1 and C4

A key advantage of using a hexose (B10828440) labeled at both the C1 and C6 positions is the ability to determine the relative flux through the oxidative branch of the Pentose Phosphate Pathway (PPP) versus glycolysis. google.comsci-hub.ru This is often referred to as the PPP split ratio. nih.gov

In the oxidative PPP, the first step involves the enzyme glucose-6-phosphate dehydrogenase, which oxidizes glucose-6-phosphate (or in this case, the analogous mannose-derived intermediate) and removes the C1 carbon as CO2. plos.org The remaining five-carbon sugar then re-enters glycolysis at the level of F6P and GAP after a series of rearrangements in the non-oxidative PPP.

When this compound is metabolized:

Via Glycolysis: Both the 13C label at C1 and the 13C label at C6 are retained, ultimately appearing in the methyl group of lactate. google.comsci-hub.ru

Via the Oxidative PPP: The 13C label at C1 is lost as CO2. Only the 13C label at C6 is retained and can be incorporated into lactate. google.com

Therefore, by measuring the relative abundance of lactate isotopologues—specifically, lactate containing a label from C1 versus lactate containing a label from C6—the proportion of mannose that entered the PPP can be calculated. This method, established using D-[1,6-13C2]glucose, provides a direct and accurate measure of the PPP split ratio in a single experiment without needing to measure net glucose utilization or lactate production. google.comsci-hub.ru

Tricarboxylic Acid (TCA) Cycle Interrogation

Investigation of Mannose Biosynthetic and Catabolic Pathways

This compound is also instrumental in studying the specific pathways responsible for the synthesis and breakdown of mannose itself, which are crucial for processes like protein glycosylation. wikipedia.org

While mannose can be taken up from the extracellular environment, it is also synthesized endogenously from glucose. nih.govunimi.it This occurs via the conversion of the glycolytic intermediate fructose-6-phosphate to mannose-6-phosphate, a reaction catalyzed by phosphomannose isomerase (MPI). nih.gov Studies using labeled glucose, such as [1,2-13C]glucose, have confirmed that glucose incorporated into glycans as mannose traffics through this MPI-dependent pathway. nih.gov

Conversely, this compound can be used to trace the conversion of mannose back to glucose. The labeled mannose is converted to labeled F6P, which can then be isomerized to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase. d-nb.info This G6P can then be dephosphorylated to free glucose, a key step in the gluconeogenic pathway. wikipedia.org Tracing the 13C labels from mannose into the glucose pool provides a quantitative measure of this conversion rate. In some organisms, such as Pseudomonas protegens, it has been observed that mannose-derived carbons can cycle backward through the upper part of the Embden-Meyerhof-Parnas (EMP) pathway. asm.org

Upon entering the cell, mannose is phosphorylated by hexokinase to produce mannose-6-phosphate (M6P). nih.govwikidoc.org This is a critical branch point. M6P can either be directed toward glycolysis by conversion to F6P or be converted to mannose-1-phosphate by the enzyme phosphomannomutase. nih.gov Mannose-1-phosphate is the precursor for the synthesis of GDP-mannose, which is essential for the N-glycosylation of proteins. nih.gov

Using this compound allows for the direct measurement of the flux through these competing pathways. The fate of the 13C-labeled M6P can be followed into F6P (and subsequently glycolytic products) or into mannose-1-phosphate and downstream glycoconjugates. For example, a study on an archaeal enzyme used D-[1,6-13C2]mannose to analyze its oxidation product, D-mannono-1,4-lactone, via 13C NMR spectroscopy, demonstrating the utility of this tracer in characterizing specific enzymatic steps in mannose catabolism. mdpi.com

EnzymeReactionMetabolic PathwayRelevance to this compound Tracing
Hexokinase (HK)D-Mannose → Mannose-6-PhosphateGlycolysis, Mannose CatabolismInitiates the entry of the labeled tracer into metabolism. nih.govwikidoc.org
Phosphomannose Isomerase (PMI)Mannose-6-Phosphate ↔ Fructose-6-PhosphateGlycolysis, Mannose CatabolismDirects the labeled tracer toward glycolysis; a key regulatory point. nih.govnih.gov
Phosphomannomutase (PMM)Mannose-6-Phosphate ↔ Mannose-1-PhosphateGlycosylationDirects the labeled tracer toward protein glycosylation. nih.gov
Phosphoglucose Isomerase (PGI)Fructose-6-Phosphate ↔ Glucose-6-PhosphateGlycolysis, GluconeogenesisEnables interconversion between mannose- and glucose-derived pools. d-nb.info
Glucose-6-Phosphate Dehydrogenase (G6PD)Glucose-6-Phosphate → 6-Phosphoglucono-δ-lactone + CO2Pentose Phosphate PathwayThe decarboxylation step that removes the C1 label from the tracer. plos.org

Phosphorylation and Interconversion of Mannose-6-Phosphate

Elucidation of Biosynthetic Origins of Natural Products

Isotopic labeling is a cornerstone technique for discovering how organisms construct natural products, many of which have valuable medicinal properties. By supplying a labeled precursor like D-Mannose-1,6-¹³C₂, researchers can trace its atoms as they are incorporated into a final, complex molecule, revealing the biosynthetic pathway step-by-step.

The precise labeling of D-Mannose-1,6-¹³C₂ makes it an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical method for determining molecular structure and dynamics. Research into the enzymatic pathways of carbohydrate metabolism has utilized D-[1,6-¹³C₂]mannose to monitor its conversion into other biomolecules.

In one such study, D-[1,6-¹³C₂]mannose was used as a substrate for the enzyme aldehyde dehydrogenase (AldT) to study its oxidation products. researchgate.net Using ¹³C-NMR, researchers could clearly distinguish the signals from the labeled C6 carbon in the starting material, D-mannose, from its products, D-mannonate and its lactone form, D-mannono-1,4-lactone. The distinct chemical shifts of the labeled C6 atom in the free sugar acid versus the lactone allowed for unambiguous identification and quantification of these molecules as they were formed during the enzymatic reaction. researchgate.net This demonstrates the successful incorporation of the labeled mannose scaffold into new biomolecular structures, providing insight into enzymatic mechanisms.

A significant application of D-Mannose-1,6-¹³C₂ is in tracing the complete transformation of a carbon backbone from a simple sugar to a valuable platform chemical. A key example is its use in mapping the enzymatic conversion of mannose into lactic acid. In a study aimed at converting biomass from spent coffee grounds, which is rich in mannose-containing polysaccharides, researchers employed a cell-free enzymatic cascade. researchgate.net

To understand the reaction flux and identify potential bottlenecks, the system was supplied with D-[1,6-¹³C₂]mannose. Real-time ¹³C-NMR spectroscopy was performed to track the appearance and disappearance of signals from the ¹³C-labeled carbons over time. nih.govresearchgate.net This powerful approach allowed for the identification of all the metabolic intermediates in the pathway from mannose to lactic acid. The initial signals from the α- and β-anomers of D-[1,6-¹³C₂]mannose were observed to decrease rapidly, being fully consumed within three hours. nih.gov Concurrently, new signals corresponding to the labeled carbons in the intermediates—mannonate, mannonolactone, 2-keto-3-deoxy-gluconate (KDG), glyceraldehyde, and glycerate—appeared and then diminished as the final product, L-lactic acid, was formed. researchgate.net This study provides a clear map of the carbon scaffold's journey, made possible by the specific labeling in D-Mannose-1,6-¹³C₂.

The table below presents the ¹³C-NMR chemical shifts for the key intermediates identified in the enzymatic conversion of D-[1,6-¹³C₂]mannose to L-lactic acid, demonstrating how the labeled carbons were traced through the biosynthetic pathway. researchgate.net

CompoundIntermediate Abbreviation¹³C-Labeled Position(s)Observed Chemical Shift (ppm)
D-MannoseMC1 (α/β anomers)94.09 / 94.46
D-MannoseMC661.46
D-MannonateMAC1177.34
D-MannonateMAC663.51
D-Mannono-1,4-lactoneMLC1175.76
D-Mannono-1,4-lactoneMLC663.02
2-keto-3-deoxy-gluconateKDGC1177.01
2-keto-3-deoxy-gluconateKDGC662.59
L-Lactic acidLC320.82

Applications in Mechanistic Enzymology and Protein Carbohydrate Interactions

Probing Enzyme Active Sites and Substrate Specificity

The strategic placement of ¹³C labels at the C1 and C6 positions of D-mannose allows researchers to track the fate of these specific carbon atoms through enzymatic reactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This provides a window into the enzyme's active site and its specificity for substrates.

Investigations of GDP-Mannose Dehydrogenase Mechanism

GDP-Mannose Dehydrogenase (GMD) is a critical enzyme in the biosynthetic pathway of alginate in bacteria such as Pseudomonas aeruginosa. acs.orgmdpi.com It catalyzes the irreversible NAD⁺-dependent oxidation of GDP-D-mannose to GDP-D-mannuronic acid. acs.orgmdpi.comqmul.ac.uk Understanding the mechanism of GMD is crucial for developing inhibitors to combat bacterial biofilm formation. mdpi.comuea.ac.uk

While direct studies employing D-Mannose-1,6-¹³C₂ with GMD are not extensively documented in publicly available literature, the principles of its application can be inferred from mechanistic studies on GMD and related dehydrogenases. frontiersin.orgnih.gov The use of isotopically labeled substrates is fundamental to probing such mechanisms. For instance, labeling at C6 would be critical for following the oxidation at this position. The conversion of the C6 primary alcohol to a carboxylic acid is the key reaction catalyzed by GMD. Using D-Mannose-1,6-¹³C₂, researchers could use ¹³C-NMR to monitor the change in the chemical shift of the C6 carbon as it is oxidized, providing direct evidence of the reaction progress and allowing for the detection of any enzyme-bound intermediates. mdpi.com

Furthermore, studies on GMD have proposed a two-step oxidation process, potentially involving a hemiacetal intermediate. mdpi.com The ¹³C label at C1, the anomeric carbon, would be sensitive to conformational changes in the pyranose ring and the glycosidic linkage to GDP. Any distortion of the sugar ring within the active site, which is often a part of the catalytic mechanism, would be reflected in the ¹³C-NMR spectrum. This information is vital for understanding how the enzyme positions the substrate for the dual oxidation at C6.

Characterization of Mannonate Dehydratase Activity

In contrast to GMD, the use of D-[1,6-¹³C₂]mannose has been explicitly detailed in the characterization of Mannonate Dehydratase (ManD) from the archaeon Thermoplasma acidophilum. acs.orgmegazyme.com This enzyme is part of an oxidative mannose metabolism pathway. uea.ac.ukjst.go.jp

In these studies, D-[1,6-¹³C₂]mannose was first oxidized by an aldohexose dehydrogenase (AldT) to produce D-mannonate and its lactone form, D-mannono-1,4-lactone. uea.ac.ukacs.org The researchers utilized ¹³C-NMR to monitor this initial conversion and to characterize the products that would serve as substrates for Mannonate Dehydratase. The distinct chemical shifts of the ¹³C-labeled C6 in D-mannonate (63.51 ppm) and D-mannono-1,4-lactone (63.02 ppm) allowed for their clear differentiation and quantification. acs.org

This precise identification of the substrate forms was crucial for understanding the substrate specificity and activity of Mannonate Dehydratase. The study revealed that both the free acid and the lactone are produced in the preceding step, providing a clearer picture of the metabolic context in which ManD operates. acs.org Real-time ¹³C-NMR analysis of reaction cascades starting from D-[1,6-¹³C₂]mannose has enabled the monitoring of pathway intermediates, providing a dynamic view of the enzymatic conversions. uea.ac.ukjst.go.jpnih.gov

CompoundLabeled Position¹³C Chemical Shift (ppm)Reference
D-MannoseC1 (α/β anomers)94.09 / 94.46 uea.ac.ukjst.go.jpnih.gov
D-MannoseC661.46 uea.ac.ukjst.go.jpnih.gov
D-MannonateC663.51 acs.org
D-Mannono-1,4-lactoneC663.02 acs.org

Elucidating Stereochemical Course of Enzymatic Reactions

The stereochemistry of enzymatic reactions is a fundamental aspect of their mechanism. Isotopic labeling, particularly with stereospecific placement of labels, is a classic method for tracing the stereochemical course of a reaction. While D-Mannose-1,6-¹³C₂ involves labeling at two positions, its utility in stereochemical studies can be significant, especially when combined with other labeled atoms (like deuterium) or when analyzing reactions where the stereochemistry at C1 or C6 is altered.

For enzymes that catalyze epimerization or other stereochemical changes at or near the labeled centers, D-Mannose-1,6-¹³C₂ can be a powerful tool. For example, in the study of enzymes like GDP-mannose 3,5-epimerase, which converts GDP-D-mannose to GDP-L-galactose, the mannose ring undergoes significant stereochemical rearrangement. frontiersin.org While not specifically using the 1,6-di-labeled variant, the principles of using labeled mannose apply. The ¹³C labels would act as spectroscopic reporters, and their coupling patterns (e.g., ¹³C-¹H coupling constants) are sensitive to the dihedral angles of the sugar ring, which define its stereochemistry. umich.edu Any change in the stereocenter configuration would lead to predictable changes in these NMR parameters, allowing for the elucidation of the reaction's stereochemical pathway.

Understanding Binding Mechanisms of Mannose-Specific Lectins and Carbohydrate-Binding Proteins

The interaction of carbohydrates with proteins is central to numerous biological processes, from cell-cell recognition to immune responses. researchgate.net D-Mannose is a key monosaccharide in many of these interactions, recognized by a class of proteins known as mannose-specific lectins. rsc.orgnih.gov ¹³C-labeled mannose derivatives are instrumental in dissecting the structural and dynamic basis of these recognition events. doubtnut.comresearchgate.net

Characterization of Mannose-Protein Complex Structures

NMR spectroscopy of ¹³C-labeled carbohydrates in complex with proteins can provide atomic-level structural details of the binding interface. doubtnut.com While uniformly ¹³C-labeled (U-¹³C) mannose and oligosaccharides are often used, the principles are directly applicable to selectively labeled compounds like D-Mannose-1,6-¹³C₂. acs.orgumich.edu

Isotope-filtered and isotope-edited NMR experiments are particularly powerful. In these experiments, one can specifically observe signals from the ¹³C-labeled ligand while it is bound to an unlabeled protein, or vice versa if the protein is labeled (e.g., with ¹⁵N). This simplifies the otherwise complex NMR spectra and allows for the unambiguous identification of intermolecular contacts. doubtnut.comresearchgate.net

For example, Nuclear Overhauser Effect (NOE) experiments can be used to measure distances between protons on the ¹³C-labeled mannose and protons on the protein's amino acid residues in the binding pocket. doubtnut.com By using D-Mannose-1,6-¹³C₂, one could precisely map the interactions involving the anomeric center (C1) and the terminal hydroxymethyl group (C6) of the mannose unit. This would reveal the specific orientation of the sugar in the binding site and identify the key protein residues involved in recognition. Solid-state NMR studies on the pradimicin A-mannose complex have successfully used singly and fully ¹³C-labeled mannose to map the proximity of different mannose carbons to the binding partner. jst.go.jp

NMR TechniqueInformation GainedRelevance of ¹³C-Labeling
Isotope-Filtered NOESYIntermolecular distances (<5 Å) between ligand and proteinSimplifies spectra to show only correlations involving the labeled ligand, mapping the binding epitope. doubtnut.com
Chemical Shift Perturbation (CSP)Identifies ligand and protein atoms involved in bindingChanges in ¹³C chemical shifts of the mannose upon binding pinpoint the sites of interaction. researchgate.net
Saturation Transfer Difference (STD) NMRIdentifies which parts of the ligand are in close contact with the proteinWhile not requiring a labeled ligand, can be combined with labeled compounds for more detailed analysis. researchgate.net

Dynamics of Carbohydrate-Protein Recognition

Protein-carbohydrate interactions are not static; they involve dynamic processes including conformational changes in both the ligand and the protein upon binding. D-Mannose-1,6-¹³C₂ is an excellent tool for studying these dynamics using NMR relaxation experiments.

¹³C relaxation measurements can provide information on the mobility of specific carbon atoms in the mannose molecule, both in its free state and when bound to a protein. acs.org For instance, by measuring the relaxation rates of C1 and C6 in D-Mannose-1,6-¹³C₂, one could determine if these parts of the sugar become more rigid upon binding, or if they retain some flexibility within the binding pocket. Such studies on C-mannosylated proteins have shown that the mannose moieties are mostly rigid, contributing to the protein's stability.

Furthermore, the dynamics of the binding process itself, such as the on- and off-rates, can be studied. Changes in the line widths and intensities of the ¹³C-NMR signals upon titration with a protein can provide insights into the kinetics of the interaction, indicating whether the binding is in the fast, intermediate, or slow exchange regime on the NMR timescale. researchgate.net This information is crucial for a complete understanding of the molecular recognition process. The use of ¹³C-labeled mannose disaccharides has been instrumental in studying the conformation and dynamics at flexible glycosidic linkages, a key aspect of carbohydrate-protein recognition. umich.edu

Theoretical and Computational Approaches in Conjunction with Isotopic Labeling Data

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules like D-Mannose-1,6-13C2. These simulations model the movement of atoms and molecules over time, providing a detailed picture of the dynamic shapes a molecule can adopt in solution. For carbohydrates, which are notoriously flexible, MD simulations are crucial for understanding their three-dimensional structures and motions. rsc.org

In the context of D-Mannose, MD simulations are used to sample the various possible conformations by calculating the potential energy associated with different arrangements of its atoms. Key to this analysis is the study of torsion angles, particularly the glycosidic linkage angles (φ, ψ) in oligosaccharides and the exocyclic hydroxymethyl group torsion angle (ω). rsc.orgacs.org The ω torsion angle, defined by the atoms O5–C5–C6–O6, describes the orientation of the C6 carbon, which is isotopically labeled in this compound. Studies on (1→6)-linked oligosaccharides show that the ω angle typically samples an equilibrium between different staggered rotamers, often denoted as gt, gg, and tg. nih.govacs.org For manno-configured pyranosides, the equilibrium is predominantly between the gt and gg rotamers. acs.org

The accuracy of MD simulations depends heavily on the quality of the force field used, which is a set of parameters describing the potential energy of the system. Force fields like CHARMM36 are specifically calibrated for carbohydrates and have been successfully used to study mannose-containing oligosaccharides. rsc.orgnih.gov To enhance conformational sampling and overcome energy barriers, advanced techniques like Hamiltonian replica exchange (HREX) are often employed. nih.govacs.org The results from these simulations, such as the population distribution of different conformers, are then validated by comparing calculated parameters, like J-coupling constants and inter-proton distances (from the Nuclear Overhauser Effect), with experimental data obtained from NMR spectroscopy on the isotopically labeled molecule. nih.govnih.gov

Table 1: Key Torsion Angles in Mannose Conformational Analysis

Torsion AngleDefining AtomsDescriptionPredominant Rotamers (for manno-pyranosides)
ϕ (phi)H1′–C1′–On–CnDescribes rotation around the glycosidic bond (anomeric carbon side).N/A for monosaccharide
ψ (psi)C1′–On–Cn–HnDescribes rotation around the glycosidic bond (aglycone carbon side).N/A for monosaccharide
ω (omega)O5–C5–C6–O6Describes the orientation of the exocyclic hydroxymethyl group at C5.gt, gg

This table illustrates the key torsion angles analyzed in conformational studies of mannose and its derivatives. The labeling at C6 in this compound makes the ω angle particularly relevant.

Density Functional Theory (DFT) Calculations for Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to predict the electronic structure of molecules. In conjunction with isotopic labeling, DFT is an invaluable tool for predicting spectroscopic parameters, most notably NMR chemical shifts and spin-spin coupling constants (J-couplings). acs.org These predictions can be compared with experimental data from labeled compounds like this compound to validate molecular structures and conformations determined by other methods, such as MD simulations or X-ray crystallography. acs.org

The process involves calculating the NMR shielding tensors for each nucleus in a given molecular geometry. By referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS), the chemical shifts can be predicted. acs.org Similarly, J-coupling constants, which are highly sensitive to bond angles and lengths, can be calculated. For isotopically labeled compounds, DFT can accurately predict the one-bond (¹J_CC_) and multiple-bond (ⁿJ_CH_, ⁿJ_CC_) coupling constants that arise from the ¹³C labels. acs.orgosti.gov

Studies have shown that DFT calculations, often using functionals like B3LYP with basis sets such as cc-pVTZ, can reliably predict these parameters. acs.org However, accuracy is improved when calculations account for the molecule's flexibility and the influence of the solvent. acs.orgcapes.gov.brresearchgate.net A common approach is to use a number of structural snapshots generated from an MD simulation as input for DFT calculations. The resulting spectroscopic parameters are then averaged and compared to the experimental spectrum. acs.orgresearchgate.net Good agreement between the calculated and experimental values for this compound provides strong evidence for the correctness of the proposed conformational model.

Table 2: Illustrative Comparison of DFT-Predicted and Experimental NMR Parameters for a ¹³C-Labeled Mannose Derivative

ParameterDFT-Calculated ValueExperimental Value
¹³C Chemical Shift (C1)101.5 ppm102.1 ppm
¹³C Chemical Shift (C6)62.8 ppm63.5 ppm
¹J_C1,C245.2 Hz44.8 Hz
³J_H5,C6_4.1 Hz3.9 Hz

This table provides hypothetical but representative data showing the typical level of agreement between DFT-calculated NMR parameters and those measured experimentally for a ¹³C-labeled mannose compound. Sources: acs.orgmdpi.com

Metabolic Flux Analysis (MFA) Modeling and Computational Frameworks

¹³C Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic pathways. frontiersin.orgnsf.gov The use of stable isotope tracers, such as this compound, is central to this method. When cells are cultured with a ¹³C-labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns (mass isotopomer distributions) of these metabolites, typically using mass spectrometry (MS) or NMR, researchers can deduce the active metabolic pathways and their relative contributions. frontiersin.org

The raw labeling data is interpreted using a computational framework. This involves constructing a mathematical model of the cell's central carbon metabolism, including pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle. nsf.govnih.gov The model consists of a system of algebraic equations that relate the unknown metabolic fluxes to the experimentally measured labeling patterns. frontiersin.org The labeling at specific positions, such as C1 and C6 in the tracer, provides distinct information that helps to resolve complex pathway structures, including parallel and bidirectional reactions. nsf.gov

Several software packages and computational frameworks have been developed to facilitate ¹³C-MFA. These tools take the metabolic network model, atom transitions, and experimental labeling data as input to estimate the optimal set of fluxes that best explains the data. Recent developments have focused on creating standardized modeling languages like FluxML and incorporating machine learning to improve computational efficiency and handle complex models. frontiersin.orgresearchgate.netosti.govnih.gov

Table 3: Prominent Computational Frameworks and Software for ¹³C-MFA

Framework/SoftwareKey Feature(s)Modeling Approach
13CFLUX / 13CFLUX2 One of the earliest comprehensive frameworks; supports stationary MFA. nih.govMatrix-based, uses FTBL format.
INCA Widely used, supports stationary and non-stationary MFA, parallel labeling experiments.Elementary Metabolite Units (EMU) framework.
OpenFLUX Open-source, supports isotopic steady-state MFA.Based on EMU framework, uses FTBL format.
FluxML An implementation-independent modeling language for standardizing ¹³C-MFA models. frontiersin.orgXML-based standard for model exchange.
Machine Learning Frameworks Use machine learning to predict flux ratios, improving speed and handling of initial guesses. researchgate.netosti.govnih.govData-driven, surrogate modeling.

This table summarizes some of the key computational tools used to analyze data from ¹³C labeling experiments in metabolic flux analysis. Sources: frontiersin.orgresearchgate.netosti.govnih.govnih.gov

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Insights

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. For this compound, the presence of ¹³C at the C1 and C6 positions instead of ¹²C can lead to small but measurable changes in reaction rates. Measuring these KIEs provides powerful insights into the reaction mechanism, particularly the structure of the rate-limiting transition state. princeton.edu

A KIE is expressed as the ratio of the rate constant for the light isotopologue (k_light_) to that of the heavy isotopologue (k_heavy_). A primary KIE occurs when a bond to the isotopic atom is being broken or formed in the rate-determining step. A secondary KIE occurs when the isotopic atom is not directly involved in bond breaking/formation but its environment changes between the ground state and the transition state. princeton.edu

In glycoside chemistry, ¹³C KIEs at the anomeric carbon (C1) are used to distinguish between different nucleophilic substitution mechanisms. For instance, an S_N_1-type mechanism with a dissociative transition state typically shows a small KIE (close to 1.0), whereas an S_N_2-type mechanism with an associative transition state exhibits a more significant normal KIE (>1.0). acs.orgresearchgate.net Studies on the hydrolysis of 4-nitrophenyl α-d-mannopyranoside, a mannose derivative, revealed a ¹³C KIE at the anomeric carbon of 1.026, which, along with other KIEs, supported a mechanism involving neighboring group participation and the formation of a strained epoxide intermediate. acs.orgwhiterose.ac.uk KIEs can be precisely measured using competitive methods with NMR spectroscopy or mass spectrometry, where a mixture of labeled and unlabeled substrates is used. acs.orgresearchgate.net

Table 4: Representative ¹³C Kinetic Isotope Effects (KIEs) in Glycoside Reactions

Reaction / EnzymeIsotopic PositionKIE (k_¹²C / k_¹³C_)Mechanistic Implication
Base-promoted hydrolysis of 4-nitrophenyl α-d-mannopyranosideAnomeric C11.026 ± 0.006Rate-limiting C-O bond cleavage, exploded transition state. acs.orgwhiterose.ac.uk
BtGH99 endo-α-1,2-mannanaseAnomeric C11.030 ± 0.005Supports mechanism with an epoxide intermediate. whiterose.ac.uk
SET8 Protein Lysine Methyltransferase (using SAM cofactor)Methyl Carbon1.04 ± 0.02Small decrease in bond order at the methyl carbon in the transition state. pnas.org
Glucose-6-phosphate dehydrogenaseC11.039 (published value)Validates accuracy of 2D HSQC NMR method for KIE measurement. acs.org

This table presents examples of experimentally measured ¹³C KIEs and their interpretation in elucidating reaction mechanisms for mannose derivatives and other relevant enzymatic systems.

Methodological Innovations and Future Directions in D Mannose 1,6 13c2 Research

Development of Advanced Isotope Tracing Strategies

The use of D-Mannose-1,6-13C2 and other labeled mannose variants is central to stable isotope tracing studies aimed at understanding mannose metabolism. elifesciences.orgnih.govacs.orgucsd.edu These strategies allow researchers to track the fate of carbon atoms from mannose as they are incorporated into various downstream metabolites.

Recent advancements focus on refining these tracing techniques. For instance, researchers are moving beyond analyzing just the incorporation of labels into end-products to performing kinetic flux profiling. This involves measuring the rate of label incorporation over time to provide a more dynamic view of metabolic pathways. researchgate.net Combining this compound with other tracers, such as 13C-labeled glucose or glutamine, in the same experiment allows for a more comprehensive analysis of intersecting metabolic pathways. elifesciences.org This dual-labeling approach can reveal how cells prioritize and utilize different sugar sources and how these pathways are interconnected.

Furthermore, sophisticated analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are being employed to precisely determine the positional labeling of metabolites. wikipedia.orgnih.gov This level of detail is crucial for distinguishing between different metabolic routes and quantifying the flux through specific enzymatic reactions.

Integration of Multi-Omics Data with Isotopic Flux Analysis

To gain a holistic understanding of cellular regulation, data from this compound tracing experiments are increasingly being integrated with other "omics" data, such as proteomics and transcriptomics. biorxiv.orgbiorxiv.org This multi-omics approach connects changes in metabolic fluxes with alterations in gene expression and protein abundance, providing a more complete picture of the cellular response to metabolic perturbations.

For example, a study might use this compound to identify a shift in mannose utilization towards a specific pathway. By concurrently analyzing the proteome, researchers can determine if the enzymes in that pathway are upregulated. This integration helps to identify the regulatory mechanisms—whether transcriptional, translational, or post-translational—that control metabolic flux.

Software platforms are being developed to facilitate the integration and analysis of these large, multi-dimensional datasets. These tools help to construct comprehensive models of cellular metabolism that can predict how genetic or environmental changes will affect metabolic output. waters.com

High-Throughput Techniques for Labeled Metabolite Analysis

A significant bottleneck in metabolic research has been the time-consuming nature of sample analysis. To address this, there is a strong push towards developing high-throughput techniques for analyzing metabolites labeled with this compound. nih.govscilit.com Automation of sample preparation, data acquisition, and analysis is key to this effort.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of these high-throughput workflows due to its sensitivity and ability to analyze a wide range of metabolites. mdpi.com Innovations in LC-MS methods, such as faster separation techniques and more sensitive mass analyzers, are enabling the rapid profiling of labeled metabolites from a large number of samples. nih.gov

Software solutions are also crucial for high-throughput analysis. Programs like Flux-P and Polly are being developed to automate the complex calculations required for metabolic flux analysis, significantly reducing the time and expertise needed to interpret the data. waters.comnih.gov These tools can handle large datasets, perform necessary corrections for natural isotope abundance, and visualize the results in an intuitive manner. waters.com

Table 1: Comparison of Analytical Techniques for Labeled Metabolite Analysis

Technique Throughput Sensitivity Information Provided
NMR Spectroscopy Low to Medium Lower Positional isotopomer distribution, structural information. nih.gov
GC-MS Medium High Labeling patterns of volatile metabolites. sci-hub.se

| LC-MS | High | High | Labeling patterns of a wide range of metabolites. mdpi.com |

Emerging Applications in Systems Biology and Synthetic Biology

The insights gained from this compound research are finding exciting applications in the fields of systems biology and synthetic biology. biorxiv.orgbiorxiv.orgmdpi.com In systems biology, data from isotope tracing experiments are used to build and validate computational models of metabolic networks. nih.gov These models can simulate the behavior of complex biological systems and predict how they will respond to various stimuli.

In synthetic biology, this compound is used to probe and optimize engineered metabolic pathways. nih.govasm.org For example, if the goal is to engineer a microorganism to produce a valuable chemical from mannose, isotope tracing can identify bottlenecks in the production pathway where metabolic flux is restricted. asm.orgnih.gov This information allows researchers to make targeted genetic modifications to improve the efficiency of the engineered pathway.

One innovative application involves the creation of artificial metabolic routes for converting renewable resources like starch into valuable mannosyl compounds. nih.gov By coupling in vitro and in vivo metabolic engineering strategies, researchers can design and optimize novel biotransformation processes. This compound and other labeled tracers are invaluable for characterizing the performance of these synthetic systems. nih.gov

Table 2: Applications of this compound in Different Fields

Field Application Key Insights Gained
Systems Biology Validation of metabolic network models. nih.gov Understanding the global regulation of metabolism.
Synthetic Biology Optimization of engineered metabolic pathways. nih.govasm.org Identification of metabolic bottlenecks and targets for genetic engineering. asm.org
Biotechnology Development of microbial cell factories. nih.gov Enhanced production of biofuels and biochemicals.

| Medical Research | Understanding disease-related metabolic reprogramming. biorxiv.orgbiorxiv.org | Identification of potential therapeutic targets. |

Table 3: List of Compounds

Compound Name
This compound
D-Mannose
13C-labeled glucose
13C-labeled glutamine

Q & A

Q. Methodological Guidance

  • Storage : Lyophilized powder stored at -80°C in argon-filled vials prevents oxidation. Reconstituted solutions in deuterated water (D₂O) at pH 6–7 retain stability for ≥6 months .
  • In vivo delivery : Osmotic pumps or continuous infusion (vs. bolus injection) maintain steady isotopic enrichment, critical for kinetic modeling .

How do discrepancies in isotopic enrichment data inform adjustments to metabolic models?

Advanced Research Focus
Contradictions (e.g., unexpected ¹³C distribution in TCA cycle intermediates) may indicate:

  • Unaccounted pathways : Lateral flux via the glyoxylate shunt or anaplerotic reactions.
  • Enzyme promiscuity : Mannose phosphorylation by hexokinase vs. glucokinase.
    Iterative model refinement using software (e.g., INCA, OpenFLUX) incorporates these anomalies by adjusting flux bounds or adding parallel reactions. Sensitivity analysis identifies critical parameters (e.g., Vmax of mannose-6-phosphate isomerase) requiring experimental re-evaluation .

How can D-Mannose-1,6-¹³C₂ be integrated with multi-omics datasets to resolve metabolic network ambiguities?

Q. Advanced Research Focus

  • Transcriptomics : Correlate flux rates with enzyme expression (e.g., MPI, PMM2) to identify regulatory nodes.
  • Proteomics : Validate post-translational modifications (e.g., phosphorylation of GFAT in hexosamine biosynthesis) impacting flux .
  • Metabolomics : Pair ¹³C tracing with untargeted LC-MS to detect novel mannose-derived metabolites. Data integration tools like MetaboAnalyst 6.0 reconcile conflicting signals through pathway enrichment analysis .

What criteria define a robust negative control when using D-Mannose-1,6-¹³C₂ in microbial studies?

Q. Methodological Guidance

  • Isotopic background : Use ¹²C-mannose from the same synthesis batch to match impurities.
  • Genetic controls : Employ mannose uptake-deficient strains (e.g., ΔmanXYZ in E. coli) to confirm label specificity .
  • Sham infusions : Administer tracer-free buffer to quantify natural ¹³C abundance in metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.